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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitropyridine

Cat. No.: B13033871

Get Quote

An In-Depth Technical Guide to 5-Chloro-4-iodo-2-nitropyridine

Part 1: Executive Summary & Structural
Significance
5-Chloro-4-iodo-2-nitropyridine (CAS: 1805666-99-2) represents a high-value "orthogonal"

scaffold in medicinal chemistry.[1][2][3] Its structural utility lies in the presence of three distinct

functional handles—a nitro group, an iodine atom, and a chlorine atom—positioned around an

electron-deficient pyridine core.[1][2]

This specific substitution pattern allows for sequential, regioselective functionalization.[1] Unlike

generic halopyridines, the electronic interplay between the 2-nitro group and the pyridine

nitrogen creates a defined reactivity hierarchy.[1][2] This guide provides the technical grounding

required to utilize this scaffold effectively in the synthesis of complex kinase inhibitors,

heterobifunctional degraders (PROTACs), and agrochemicals.[1]

Part 2: Physicochemical Profile
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Property Data Technical Note

CAS Number 1805666-99-2
Unique identifier for

procurement.[1][2][3]

Molecular Formula

High halogen content affects

mass spec isotopic pattern.[1]

[2]

Molecular Weight 284.44 g/mol

Heavy atom count favors

fragment-based screening.[1]

[2]

Predicted LogP ~2.1
Moderate lipophilicity; suitable

for cellular permeability.[1][2]

Appearance Yellow to Orange Solid
Color arises from the nitro-

pyridine conjugation.[1][2]

Solubility DMSO, DMF, DCM

Limited solubility in water;

requires polar organic solvents

for reactions.

Storage 2–8°C, Inert Gas

Light sensitive due to the C-I

bond; store under

Argon/Nitrogen.[1]

Part 3: Electronic Structure & Reactivity Hierarchy
To design successful synthetic routes, one must understand the electronic "terrain" of the

molecule.[1] The reactivity is governed by the competing activation from the pyridine nitrogen (

) and the nitro group (

at

).[1]

The C4-Iodo Position (Primary Electrophile)
Activation: The C4 position is para to the pyridine nitrogen (
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).[1] In pyridine chemistry,

exerts a strong electron-withdrawing effect on positions 2 and 4, lowering the LUMO energy
and facilitating nucleophilic attack.[1][2]

Leaving Group: Iodine is a superior leaving group compared to chlorine due to a longer,

weaker C-X bond and higher polarizability.[1]

Reactivity: This is the most reactive site for both Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1][2]

The C5-Chloro Position (Secondary/Latent Electrophile)
Activation: The C5 position is meta to the pyridine nitrogen (unactivated by

) but para to the 2-nitro group.[1][2] While the nitro group is a strong electron-withdrawing
group (EWG), the intrinsic lack of activation by the ring nitrogen at C5 makes this site
significantly less reactive than C4.[1]

Utility: The C-Cl bond typically survives conditions used to functionalize the C-I bond,

allowing for late-stage diversification.[1][2]

The C2-Nitro Group (Redox Handle)[1][2][3]
Function: Acts as a masked amine.[1][2] Reduction (Fe/AcOH or

/Pd) yields the 2-amino-5-chloro-4-iodopyridine (or derivative), a common motif in kinase
hinge-binders.[1][2]

Lability: The nitro group is also a potential leaving group (denitro-substitution), but in this

specific scaffold, the C4-I bond is generally displaced first under standard conditions.[1][2]

Part 4: Visualizing the Reactivity Workflow
The following diagram maps the logical flow of chemical transformations, highlighting the

orthogonality of the functional groups.
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Figure 1: Chemo- and regioselective functionalization pathways for 5-Chloro-4-iodo-2-
nitropyridine.

Part 5: Experimental Methodologies
These protocols are designed to maximize yield while preserving the orthogonal functional

groups.[1]

Protocol A: Regioselective Suzuki-Miyaura Coupling at
C4
Objective: To form a Carbon-Carbon bond at the 4-position without disturbing the 5-Cl or 2-

groups.[1][2]

Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Cl

bond.[1][2] Using a mild base and controlled temperature prevents competitive reaction at C5.

[1]

Materials:

Substrate: 5-Chloro-4-iodo-2-nitropyridine (1.0 eq)[1][2][3]

Boronic Acid:

(1.1 eq)[1]

Catalyst:
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(0.05 eq) - Chosen for stability and efficiency with aryl iodides.[1][2]

Base:

(2.0 M aqueous, 2.0 eq)[1]

Solvent: 1,4-Dioxane (0.1 M concentration)[1][2]

Step-by-Step:

Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst.[1]

Evacuate and backfill with Nitrogen (

) three times.[1] This is critical to prevent homocoupling or oxidation.[1][2]

Solvation: Add degassed 1,4-Dioxane and aqueous base under

flow.

Reaction: Heat the mixture to 60°C. Note: Do not exceed 80°C initially, as higher

temperatures may encourage oxidative addition into the C-Cl bond.[1][2]

Monitoring: Monitor by LC-MS. The iodine peak (M+H) will disappear; the chlorine isotope

pattern (3:1 ratio of M:M+2) should remain in the product mass.[1]

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate. Purify via silica flash chromatography.

Protocol B: Regioselective Displacement at C4
Objective: To introduce a heteroatom (N, O, S) at the 4-position.[1]

Rationale: The 4-position is highly activated by the pyridine nitrogen.[1][2] Nucleophilic attack

occurs here preferentially over the 5-position (sterically hindered, less activated) and the 2-

position (nitro displacement is slower than iodide displacement).[1][2]

Materials:

Nucleophile: Primary or Secondary Amine (1.0 - 1.2 eq)[1][2]
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Base: DIPEA (Hunig's Base) (2.0 eq)[1]

Solvent: THF or DMF (anhydrous)[1][2]

Step-by-Step:

Setup: Dissolve 5-Chloro-4-iodo-2-nitropyridine in THF at 0°C.

Addition: Add DIPEA followed by the amine dropwise.

Temperature Control: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

Caution: Heating is rarely required and may lead to side reactions at the C5-Cl or nitro

group.[1][2]

Validation: TLC should show a clean conversion. If the nucleophile is bulky, switching to DMF

and heating to 40°C may be necessary.[1]

Part 6: Safety & Handling
Energetic Potential: Nitro-pyridines can be energetic.[1][2] While this specific compound is

not classified as an explosive, it should be treated with care.[1] Avoid heating dry solids.[1][2]

Sensitizer: Halogenated pyridines are potent skin sensitizers.[1][2] All handling must occur in

a fume hood with double-gloving (Nitrile).[1][2]

Waste Disposal: Aqueous waste from reactions involving this compound should be treated

as halogenated organic waste.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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